![molecular formula C29H19N3OS B2927536 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 477538-33-3](/img/structure/B2927536.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . They have also been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .
Scientific Research Applications
Optical Materials
Compounds containing the benzothiazole moiety, such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide , have been studied for their potential as optical materials . The structural properties of these compounds, including their ability to form stable crystal structures with specific interactions like hydrogen bonds and π···π interactions, make them suitable for applications in optical devices where precise molecular arrangement is crucial.
Anti-Tubercular Agents
Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based compounds as potent anti-tubercular agents . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, and their structure-activity relationships are crucial for developing new drugs in the fight against tuberculosis.
Antibacterial Applications
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains, including drug-resistant isolates . The presence of the benzothiazole unit in the molecular structure contributes to the antibacterial potency, making these compounds valuable in the development of new antibacterial drugs.
Antifungal Activities
In addition to antibacterial properties, benzothiazole derivatives also show promising antifungal activities. They have been tested against fungal species such as Candida albicans, offering a potential avenue for treating fungal infections .
QSAR Modeling for Drug Design
Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure . Benzothiazole derivatives, including the compound , can be analyzed using QSAR methodologies to establish correlations between their physicochemical properties and biological activities, aiding in the design of new drugs.
Supramolecular Chemistry
The study of benzothiazole derivatives extends to supramolecular chemistry, where the focus is on the non-covalent interactions that dictate the assembly of molecules into complex structures . These interactions are fundamental in the design of molecular sensors, switches, and other devices that rely on the precise organization of molecules.
Mechanism of Action
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This inhibition disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exhibiting anti-tubercular activity .
Action Environment
The action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide, like other benzothiazole derivatives, can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3OS/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSKHBZUAXEZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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